

# Data Presentation: Potency and Selectivity of AM-9635

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## Compound of Interest

Compound Name: AM-9635

Cat. No.: B8525693

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The inhibitory activity of **AM-9635** was assessed against two isoforms of monoamine oxidase, MAO-A and MAO-B, to determine its potency and selectivity. The half-maximal inhibitory concentration (IC<sub>50</sub>) values were determined using in vitro enzyme inhibition assays.

Compound	Target Enzyme	IC <sub>50</sub> (nM)
AM-9635	MAO-A	15
AM-9635	MAO-B	1250

The data clearly indicates that **AM-9635** is a potent and selective inhibitor of MAO-A.

## Experimental Protocols

### In Vitro Enzyme Inhibition Assay for MAO-A

This protocol details the determination of the IC<sub>50</sub> value of **AM-9635** for MAO-A using a continuous spectrophotometric method.[\[1\]](#)

Materials:

- Human recombinant MAO-A
- Kynuramine (substrate)

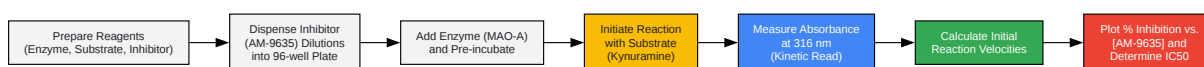
- **AM-9635** (test compound)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading at 316 nm

Procedure:

- Prepare a stock solution of **AM-9635** in DMSO. Create a series of dilutions of **AM-9635** in potassium phosphate buffer.
- In a 96-well plate, add 20 µL of the **AM-9635** dilutions to each well. For the control wells (no inhibitor), add 20 µL of buffer with the same final concentration of DMSO.
- Add 160 µL of potassium phosphate buffer to all wells.
- Add 10 µL of a pre-diluted solution of human recombinant MAO-A to all wells.
- Incubate the plate at 37°C for 15 minutes.
- To initiate the enzymatic reaction, add 10 µL of the kynuramine substrate solution to each well.
- Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 316 nm every minute for 30 minutes. The product of the reaction, 4-hydroxyquinoline, absorbs at this wavelength.
- Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.
- Plot the percentage of inhibition  $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$  against the logarithm of the **AM-9635** concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

### Workflow for Enzyme Inhibition Assay



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Caption: Workflow of the in vitro enzyme inhibition assay for **AM-9635**.

## Cell-Based Reporter Assay for MAO-A Activity

This protocol describes a cell-based assay to measure the functional activity of **AM-9635** in a cellular context. This assay utilizes a reporter gene under the control of a promoter responsive to the downstream effects of MAO-A activity.

### Materials:

- HEK293 cells stably expressing human MAO-A and a luciferase reporter construct.
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.
- **AM-9635** (test compound).
- Tyramine (substrate for MAO-A in cells).
- Luciferase assay reagent.
- White, opaque 96-well cell culture plates.
- Luminometer.

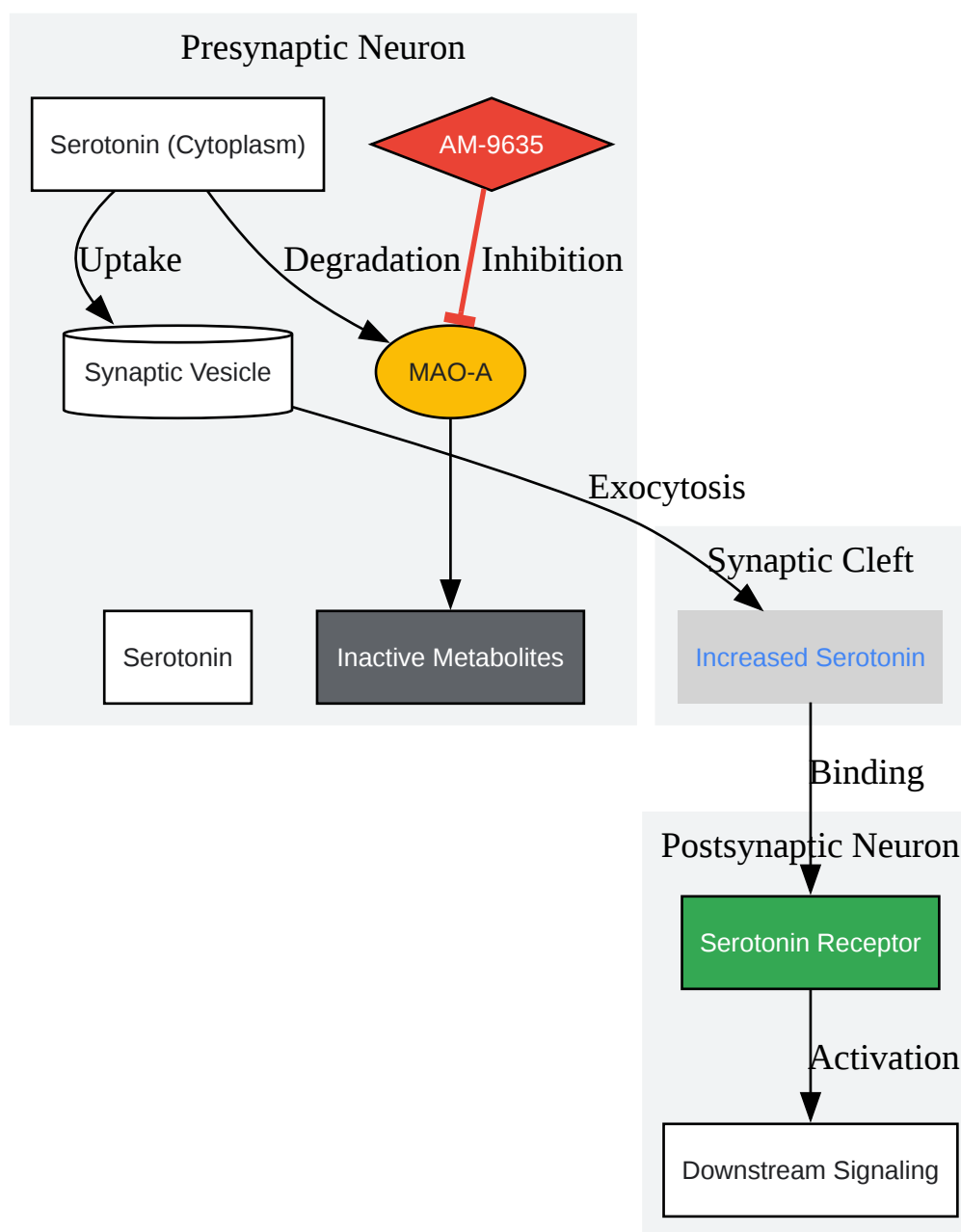
### Procedure:

- Seed the HEK293 reporter cells in a 96-well plate at a density of  $5 \times 10^4$  cells per well and incubate for 24 hours.
- Prepare serial dilutions of **AM-9635** in cell culture medium.
- Remove the old medium from the cells and add 100  $\mu$ L of the **AM-9635** dilutions to the respective wells. Incubate for 1 hour at 37°C.
- Add 10  $\mu$ L of tyramine to the wells to stimulate MAO-A activity.
- Incubate the plate for an additional 6 hours at 37°C.
- Allow the plate to equilibrate to room temperature.
- Add 100  $\mu$ L of luciferase assay reagent to each well.
- Measure the luminescence using a luminometer.
- Calculate the percentage of inhibition based on the luminescence signal in the control (vehicle-treated) and **AM-9635**-treated wells.
- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the **AM-9635** concentration.

## Signaling Pathway

**AM-9635** exerts its effect by inhibiting MAO-A, which is located on the outer mitochondrial membrane. MAO-A is responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine in the presynaptic neuron. By inhibiting MAO-A, **AM-9635** increases the concentration of these neurotransmitters in the cytoplasm, leading to their increased packaging into synaptic vesicles and subsequent release into the synaptic cleft. This enhances neurotransmission.

### MAO-A Signaling Pathway



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## References

- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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